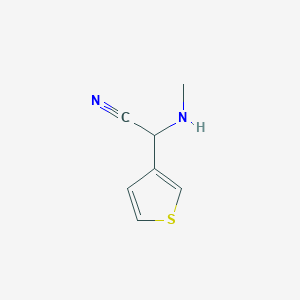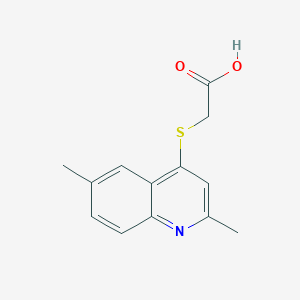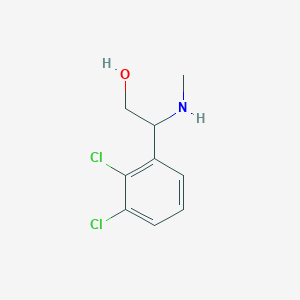
4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Name: 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide.
Molecular Formula: CHClFN.
Molecular Weight: 251.68 g/mol.
Synonyms: 4-chloro-N-(2-methylpropyl)-2-(trifluoromethyl)aniline.
Brief Introduction: This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry and industry. It contains a trifluoromethyl group, a chlorine atom, and a benzenesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps, including chlorination, alkylation, and sulfonation. One common route is via the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-methylpropylamine.
Reaction Conditions: Specific conditions may vary, but typical conditions involve refluxing the reactants in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
Industrial Production: Industrial-scale production methods may differ, but efficient routes are essential for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions and substituents. Examples include N-alkylated derivatives and reduced forms.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., sulfonamide-based inhibitors).
Biological Studies: Explore its interactions with enzymes, receptors, or transporters.
Industry: Used as a building block in the synthesis of other compounds.
Wirkmechanismus
Targets: Investigate its binding to specific proteins or enzymes.
Pathways: Explore how it affects cellular processes (e.g., inhibition of enzyme activity).
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its trifluoromethyl group and benzenesulfonamide moiety.
Similar Compounds: Other sulfonamides, such as tosylamide derivatives.
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies are needed to fully understand its potential
Eigenschaften
Molekularformel |
C11H13ClF3NO2S |
|---|---|
Molekulargewicht |
315.74 g/mol |
IUPAC-Name |
4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H13ClF3NO2S/c1-7(2)6-16-19(17,18)8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
InChI-Schlüssel |
AHIOWJXDEJXXFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)
![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)

![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)


![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
![(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128169.png)



